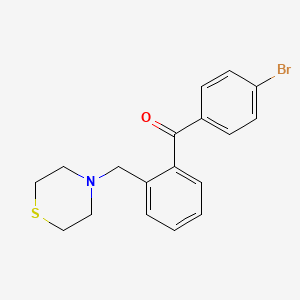

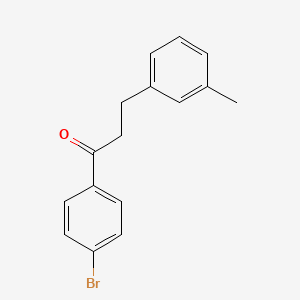

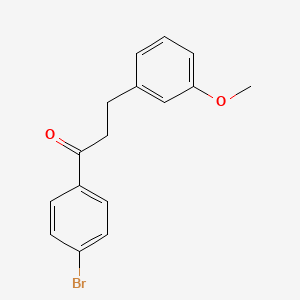

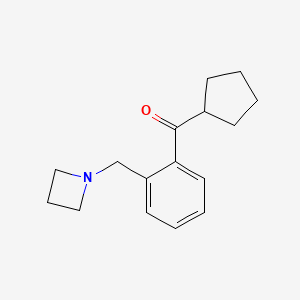

![molecular formula C11H8Cl2N2O3 B1293020 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride CAS No. 1119449-67-0](/img/structure/B1293020.png)

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride" is a chemically synthesized molecule that is likely to possess a 1,3,4-oxadiazole ring, a common feature in various heterocyclic compounds with potential biological activities. The presence of a methoxy group and a chloromethyl group suggests that it could be a derivative of compounds similar to those described in the provided papers, which discuss the synthesis and properties of related 1,3,4-oxadiazole derivatives.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves the cyclization of hydrazides or semicarbazides with various reagents to form the oxadiazole ring. For example, the synthesis of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives involves the reaction of 4-chlorophenylacetic acid with semicarbazide, followed by the addition of potassium hydroxide . Similarly, the synthesis of 2,5-bis(4-alkoxy-phenyl)-1,3,4-oxadiazoles from diacylhydrazines prepared from acid chloride and hydrazine is performed using cyclodehydrating agents . These methods could potentially be adapted for the synthesis of "3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride."

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray crystallography can also be used to determine the spatial structure of these compounds, as demonstrated for a novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivative . These techniques would be essential in confirming the structure of "3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride."

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including acylation, aminomethylation, and cyclization, to yield a diverse range of products . The reactivity of the oxadiazole ring allows for the introduction of different functional groups, which can significantly alter the chemical and biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as their optical properties, can be influenced by the substituents on the oxadiazole ring and the solvent used. For instance, the absorption maxima and fluorescence spectra of these compounds can vary depending on the substituents and solvent polarity . Additionally, the crystal packing of these molecules can be affected by the shape and substituents of the oxadiazole derivatives, as seen in the differences between methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones . These properties would be relevant for "3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride" and could be studied to understand its potential applications.

Scientific Research Applications

Synthesis and Biological Activity

- Antimicrobial Activity: The synthesis of benzofuran-oxadiazole hybrids, including compounds related to 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride, has been studied for their antimicrobial activity. These compounds have shown promising results against a range of microbial strains, indicating their potential as antimicrobial agents (Sanjeeva et al., 2021).

- Enzyme Inhibition: Compounds derived from similar chemical structures have been evaluated for their enzyme inhibitory activities, including lipase and α-glucosidase inhibition. This research suggests potential therapeutic applications in treating diseases related to enzyme dysregulation (Bekircan et al., 2015).

Chemical Synthesis and Characterization

- Novel Heterocyclic Compounds: Research on 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan and its derivatives emphasizes its utility as a multifunctional synthon for synthesizing a variety of 1,2,5-oxadiazole derivatives. These studies focus on the chemical properties, including reactions with N- and S-nucleophilic reagents, showcasing the compound's versatility in creating new heterocyclic structures (Stepanov et al., 2019).

- Crystal Packing Studies: The structural analysis of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones provides insights into the similarities and differences in crystal packing, contributing to a better understanding of their solid-state properties. Such studies are crucial for the development of materials with specific physical characteristics (Khan et al., 2014).

properties

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O3/c1-17-8-3-2-6(10(13)16)4-7(8)11-14-9(5-12)18-15-11/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQPVJXSRHXFNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601161558 |

Source

|

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601161558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride | |

CAS RN |

1119449-67-0 |

Source

|

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601161558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

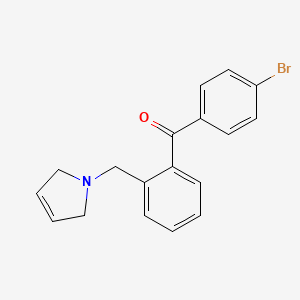

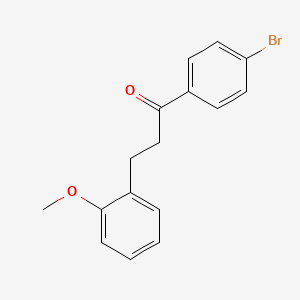

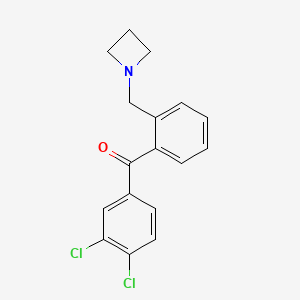

![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)